molecular formula C6H8N2OS B7827548 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Cat. No.: B7827548
M. Wt: 156.21 g/mol
InChI Key: MAYWCNRSPBECQE-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes both an imidazole ring and a methylthio group

Preparation Methods

The synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with methyl iodide to introduce the methylthio group, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-methyl-2-(methylthio)-1H-imidazole-5-carboxylic acid .

Scientific Research Applications

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to develop new therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Methylimidazole: Lacks the methylthio and aldehyde groups, making it less reactive in certain chemical reactions.

    2-Methylthioimidazole: Contains the methylthio group but lacks the aldehyde group, limiting its applications in organic synthesis.

    1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications .

Properties

IUPAC Name

3-methyl-2-methylsulfanylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWCNRSPBECQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2.65 g (11.4 mmol) of 1,2-dimethyl-isothiourea hydroiodide and 1.00 g (10.4 mmol) of 2-bromo-3-isopropoxy-propenal 8 mL of MeCN was added 1.58 g (11.4 mmol) of K2CO3 (Shilcrat, S. C. et al. J. Org. Chem., 1997, 62, 8449–8454). The mixture was stirred at 35° C. under N2 for 16 h, water (20 ml) was added, and the mixture was extracted with CH2Cl2 (200 mL). The extract was dried over MgSO4, filtered, concentrated, and chromatographed (0 to 100% EtOAc in hexanes) to provide 1.09 g of 3-methyl-2-methylsulfanyl-3H-imidazole-4-carbaldehyde and 284 mg of 1-methyl-2-methylsulfanyl-1H-imidazole-4-carbaldehyde.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
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1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
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1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

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